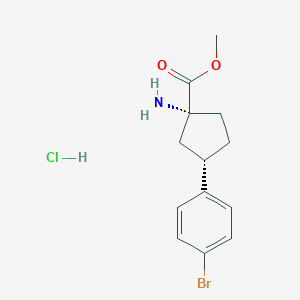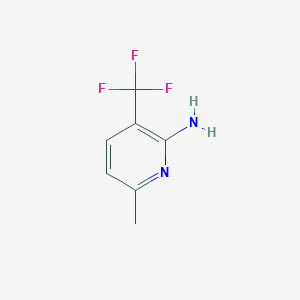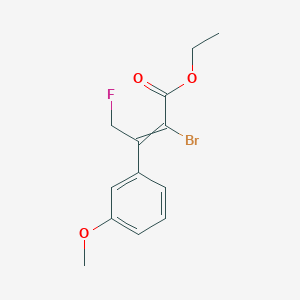
METHYL (1R,3S)-1-AMINO-3-(4-BROMOPHENYL)CYCLOPENTANE-1-CARBOXYLATE HCL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL (1R,3S)-1-AMINO-3-(4-BROMOPHENYL)CYCLOPENTANE-1-CARBOXYLATE HCL is a chemical compound with a complex structure that includes a cyclopentane ring, an amino group, and a bromophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (1R,3S)-1-AMINO-3-(4-BROMOPHENYL)CYCLOPENTANE-1-CARBOXYLATE HCL typically involves multiple steps. One common method starts with the preparation of the cyclopentane ring, followed by the introduction of the bromophenyl group and the amino group. The final step involves the formation of the hydrochloride salt.
Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions.
Introduction of Bromophenyl Group: The bromophenyl group can be introduced via a Friedel-Crafts alkylation reaction, using a bromobenzene derivative and a suitable catalyst.
Amino Group Addition: The amino group can be added through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
METHYL (1R,3S)-1-AMINO-3-(4-BROMOPHENYL)CYCLOPENTANE-1-CARBOXYLATE HCL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group using suitable reducing agents.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the bromophenyl group can yield phenyl derivatives.
科学研究应用
Chemistry
In chemistry, METHYL (1R,3S)-1-AMINO-3-(4-BROMOPHENYL)CYCLOPENTANE-1-CARBOXYLATE HCL is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biology, this compound can be used as a probe to study the interactions between small molecules and biological targets. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for biochemical research.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be exploited for the treatment of various diseases, including cancer and neurological disorders.
Industry
In industry, this compound can be used as an intermediate in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
作用机制
The mechanism of action of METHYL (1R,3S)-1-AMINO-3-(4-BROMOPHENYL)CYCLOPENTANE-1-CARBOXYLATE HCL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
(1R,3S)-methyl 1-amino-3-(4-chlorophenyl)cyclopentanecarboxylate hydrochloride: Similar structure but with a chlorine atom instead of a bromine atom.
(1R,3S)-methyl 1-amino-3-(4-fluorophenyl)cyclopentanecarboxylate hydrochloride: Similar structure but with a fluorine atom instead of a bromine atom.
(1R,3S)-methyl 1-amino-3-(4-methylphenyl)cyclopentanecarboxylate hydrochloride: Similar structure but with a methyl group instead of a bromine atom.
Uniqueness
The uniqueness of METHYL (1R,3S)-1-AMINO-3-(4-BROMOPHENYL)CYCLOPENTANE-1-CARBOXYLATE HCL lies in its specific combination of functional groups and stereochemistry. The presence of the bromine atom and the specific configuration of the cyclopentane ring contribute to its distinct reactivity and biological activity.
属性
分子式 |
C13H17BrClNO2 |
|---|---|
分子量 |
334.63 g/mol |
IUPAC 名称 |
methyl (1R,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H16BrNO2.ClH/c1-17-12(16)13(15)7-6-10(8-13)9-2-4-11(14)5-3-9;/h2-5,10H,6-8,15H2,1H3;1H/t10-,13+;/m0./s1 |
InChI 键 |
DXLOKEVVKYIAPJ-SMDQHNSPSA-N |
手性 SMILES |
COC(=O)[C@]1(CC[C@@H](C1)C2=CC=C(C=C2)Br)N.Cl |
规范 SMILES |
COC(=O)C1(CCC(C1)C2=CC=C(C=C2)Br)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-bromo-2,2-dimethyl-2H-pyrano[2,3-b]pyridine](/img/structure/B8482535.png)




![5,5-Bis{bis[(propan-2-yl)oxy]phosphoryl}pentanoic acid](/img/structure/B8482595.png)
![2-[Methyl(octadecyl)amino]-5-nitrobenzoic acid](/img/structure/B8482603.png)
![7-(2-Fluorophenyl)-3-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8482611.png)






